molecular formula C7H7FN2O2 B13570013 2-Amino-2-(5-fluoropyridin-3-yl)acetic acid

2-Amino-2-(5-fluoropyridin-3-yl)acetic acid

Cat. No.: B13570013
M. Wt: 170.14 g/mol
InChI Key: ZTGDLKKVPXPUEJ-UHFFFAOYSA-N
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Description

2-Amino-2-(5-fluoropyridin-3-yl)acetic acid is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. The presence of both an amino group and a fluoropyridine moiety in its structure imparts distinct reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Balz-Schiemann reaction, where an amino group on the pyridine ring is diazotized and then replaced with a fluorine atom using a fluorinating agent . Another approach involves the use of the Umemoto reaction, which allows for the selective introduction of fluorine atoms into aromatic compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of method depends on the desired yield, purity, and specific application requirements.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(5-fluoropyridin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-Amino-2-(5-fluoropyridin-3-yl)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-2-(5-fluoropyridin-3-yl)acetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom’s strong electron-withdrawing nature influences the compound’s reactivity and binding affinity to various biological targets. This can affect enzyme activity, receptor binding, and other biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 2-Amino-2-(5-fluoropyridin-3-yl)acetic acid stands out due to its specific combination of an amino group and a fluoropyridine moiety, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring high reactivity and specificity .

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

2-amino-2-(5-fluoropyridin-3-yl)acetic acid

InChI

InChI=1S/C7H7FN2O2/c8-5-1-4(2-10-3-5)6(9)7(11)12/h1-3,6H,9H2,(H,11,12)

InChI Key

ZTGDLKKVPXPUEJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)C(C(=O)O)N

Origin of Product

United States

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